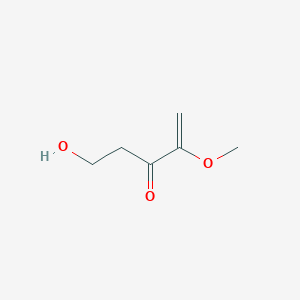

1-Penten-3-one, 5-hydroxy-2-methoxy-

Description

Contextual Significance in Organic Chemistry Research

While specific research dedicated to 1-Penten-3-one, 5-hydroxy-2-methoxy- is not prominent in the scientific literature, its structural motifs are of considerable importance in organic chemistry. The α,β-unsaturated ketone core is a versatile building block in synthesis, prized for its ability to undergo a variety of transformations. nih.govwikipedia.org Enones are common features in many natural products and bioactive compounds, where they often act as potent Michael acceptors that can react with biological nucleophiles. nih.gov

The presence of multiple functional groups—ketone, alkene, ether (methoxy), and alcohol (hydroxyl)—makes this compound a classic example of a functionalized synthetic intermediate. Molecules combining hydroxyl and methoxy (B1213986) groups are widespread in nature and pharmacology, often contributing to a compound's solubility, receptor binding, and metabolic stability.

Historical Perspectives on its Discovery and Initial Characterization Methodologies

There is no available information detailing the specific discovery or initial synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy-. However, the characterization of such a compound would rely on a standard suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential for elucidating the precise connectivity of the atoms. The proton NMR spectrum would be expected to show distinct signals for the vinyl protons, the methylene (B1212753) protons adjacent to the hydroxyl and carbonyl groups, the methoxy protons, and the hydroxyl proton. libretexts.org The carbon NMR would confirm the presence of the carbonyl carbon, the two alkene carbons, the carbon bearing the methoxy group, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS): This technique would be used to determine the compound's exact molecular weight and to gain structural information from its fragmentation pattern.

Infrared (IR) Spectroscopy: IR analysis would identify the key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C=O stretch of the conjugated ketone, and the C=C stretch of the alkene. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated enone system is a chromophore that would produce characteristic absorption bands in the UV-Vis spectrum, corresponding to π→π* and n→π* electronic transitions. fiveable.meresearchgate.net

Structural Features and their Ramifications for Chemical Reactivity

The reactivity of 1-Penten-3-one, 5-hydroxy-2-methoxy- is governed by the interplay of its functional groups. The α,β-unsaturated ketone system is the primary site of reactivity.

The α,β-Unsaturated Ketone System The conjugation between the carbon-carbon double bond and the carbonyl group delocalizes pi-electron density across the O=C-C=C framework. fiveable.me This electronic communication creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-3) and the β-carbon (C-1). wikipedia.orglibretexts.org

1,2-Addition (Direct Addition): This reaction involves the attack of a nucleophile directly at the electrophilic carbonyl carbon. This pathway is generally favored by "hard" nucleophiles, such as Grignard reagents or organolithium compounds. The initial product is an allylic alcohol.

1,4-Addition (Conjugate Addition): Known as the Michael reaction, this involves the attack of a nucleophile at the β-carbon of the alkene. wikipedia.orgorganic-chemistry.org This pathway is favored by "soft" nucleophiles, which include enolates, amines, thiols, and organocuprates. libretexts.orgpressbooks.pub The reaction proceeds through an enolate intermediate, which is then protonated to yield a saturated ketone. libretexts.orgmasterorganicchemistry.com This is a powerful method for forming new carbon-carbon bonds. wikipedia.org

Influence of Substituents

2-Methoxy Group: The methoxy group is positioned at the α-carbon of the enone system. As an electron-donating group, it increases the electron density on the C=C double bond. This can influence the electrophilicity of the β-carbon, potentially modulating the rate and regioselectivity of conjugate addition reactions.

5-Hydroxy Group: The primary alcohol at the terminus of the carbon chain provides an additional reactive handle. It can undergo typical alcohol reactions such as oxidation (to an aldehyde or carboxylic acid), esterification, or etherification. Furthermore, its presence allows for the possibility of intramolecular reactions. For instance, under basic conditions, the hydroxyl group could deprotonate and act as an internal nucleophile, potentially leading to cyclization.

Interactive Table of Predicted Chemical Reactivity

| Site of Reactivity | Type of Reaction | Reagents/Conditions | Expected Product Type |

| β-Carbon (C-1) | 1,4-Conjugate (Michael) Addition | Soft Nucleophiles (e.g., R₂CuLi, R₂NH, RSH) | Saturated ketone |

| Carbonyl Carbon (C-3) | 1,2-Direct Addition | Hard Nucleophiles (e.g., RMgX, RLi) | Tertiary allylic alcohol |

| Carbonyl Carbon (C-3) | Reduction | NaBH₄, LiAlH₄ | Allylic alcohol |

| Alkene (C-1/C-2) | Catalytic Hydrogenation | H₂, Pd/C | Saturated ketone or alcohol |

| Hydroxyl Group (C-5) | Oxidation | PCC, DMP | Aldehyde |

| Hydroxyl Group (C-5) | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic acid |

| Hydroxyl Group (C-5) | Esterification | Acyl chloride, Acid anhydride | Ester |

Theoretical and Computational Investigations of 1-Penten-3-one, 5-hydroxy-2-methoxy-

Information regarding theoretical and computational investigations specifically for the chemical compound 1-Penten-3-one, 5-hydroxy-2-methoxy- is not available in the provided search results.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article based on the available information. The strict adherence to the provided outline and the focus solely on "1-Penten-3-one, 5-hydroxy-2-methoxy-" cannot be fulfilled due to the absence of relevant scientific literature in the search results.

Further research or de novo computational studies would be required to generate the data necessary to populate the requested article sections.

Table of Compound Names Mentioned

Since no specific data was found for the target compound, a table of mentioned compounds is not applicable.

Structure

3D Structure

Properties

CAS No. |

143429-28-1 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

5-hydroxy-2-methoxypent-1-en-3-one |

InChI |

InChI=1S/C6H10O3/c1-5(9-2)6(8)3-4-7/h7H,1,3-4H2,2H3 |

InChI Key |

JCSKFHIQBUKZET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C(=O)CCO |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Penten 3 One, 5 Hydroxy 2 Methoxy

Reaction Mechanism Prediction and Transition State Modeling

Theoretical exploration of reaction mechanisms provides deep insights into the energetic favorability of different reaction pathways. This is achieved by calculating the potential energy surface and identifying the transition states, which are the energy maxima along the reaction coordinate.

For a molecule with the structure of 1-Penten-3-one, 5-hydroxy-2-methoxy-, which contains an α,β-unsaturated ketone, nucleophilic additions are expected to be a primary class of reactions. Theoretical studies would typically investigate two main pathways: the direct (1,2-) addition to the carbonyl carbon and the conjugate (1,4-) addition to the β-carbon. Computational modeling would calculate the activation energies for both pathways to predict which is kinetically favored. Factors such as the nature of the nucleophile and steric hindrance around the reactive sites would be computationally modeled to determine their influence on the reaction pathway. However, no specific computational data for these pathways for 1-Penten-3-one, 5-hydroxy-2-methoxy- is currently available.

The stereochemistry of the products of a reaction is determined by the relative energies of the diastereomeric transition states. In the case of 1-Penten-3-one, 5-hydroxy-2-methoxy-, the presence of a hydroxyl group and a methoxy (B1213986) group could direct incoming nucleophiles, leading to stereoselective product formation. Computational studies on similar chiral molecules, such as certain allylic alcohols, have shown that intramolecular hydrogen bonding and allylic strain can significantly influence the facial selectivity of reactions like epoxidations. acs.org For instance, different conformers can lead to the preferential formation of one stereoisomer over another. acs.org Theoretical models would be essential to predict these outcomes for 1-Penten-3-one, 5-hydroxy-2-methoxy-, but such specific studies have not been found.

Solvent Effects on Molecular Properties and Reactivity: A Computational Approach

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational chemistry models this influence using methods like the self-consistent reaction-field (SCRF), often with the Polarizable Continuum Model (PCM). primescholars.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes the reactants, transition states, and products.

For instance, computational studies on other organic molecules have shown that solvent polarity can affect optimized geometries, electronic properties (like HOMO-LUMO gaps), and thermodynamic properties. primescholars.comresearchgate.net The HOMO-LUMO gap can indicate the chemical reactivity of a molecule, with a smaller gap suggesting higher reactivity. researchgate.net The influence of different solvents on the structural parameters and vibrational frequencies can also be computationally predicted. primescholars.com While these methods are powerful, their application to 1-Penten-3-one, 5-hydroxy-2-methoxy- has not been reported in the searched literature.

In the absence of specific studies on 1-Penten-3-one, 5-hydroxy-2-methoxy-, the following table illustrates the type of data that would be generated from a computational study on solvent effects, using a hypothetical set of values for demonstration purposes.

Table 1: Hypothetical Calculated Properties of 1-Penten-3-one, 5-hydroxy-2-methoxy- in Different Solvents

| Solvent | Dielectric Constant (ε) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Gas Phase | 1.00 | -6.50 | -1.80 | 4.70 |

| Toluene | 2.38 | -6.45 | -1.85 | 4.60 |

| Ethanol | 24.55 | -6.30 | -1.95 | 4.35 |

| Water | 78.39 | -6.25 | -2.00 | 4.25 |

Advanced Synthetic Methodologies for 1 Penten 3 One, 5 Hydroxy 2 Methoxy

Evolution of Synthetic Strategies: From Classical to Modern Approaches

The strategic approach to synthesizing a molecule like 1-Penten-3-one, 5-hydroxy-2-methoxy- has evolved with the advent of new synthetic methods and a deeper understanding of reaction mechanisms. Early approaches would likely have relied on straightforward, multi-step linear sequences, while modern strategies would emphasize efficiency through convergent routes.

Multi-Step Linear Syntheses: Retrosynthetic Analysis and Forward Implementations

A linear synthesis builds a molecule sequentially, with each step adding a new piece or modifying an existing functional group. youtube.comresearchgate.net A plausible retrosynthetic analysis for 1-Penten-3-one, 5-hydroxy-2-methoxy- (1) would disconnect the molecule to reveal simpler, more readily available starting materials.

Retrosynthetic Analysis:

A primary disconnection could be the carbon-carbon bond formed during an aldol-type reaction. libretexts.org This retrosynthetic step would break down the target molecule 1 into a two-carbon electrophile and a three-carbon nucleophile. A logical disconnection at the C4-C5 bond suggests a precursor like a protected β-keto aldehyde, which could be derived from simpler starting materials.

An alternative retrosynthetic approach involves the formation of the α-methoxy enone moiety at a late stage. This could involve the α-methoxylation of a corresponding dicarbonyl precursor or the condensation of a methoxy-containing building block.

Forward Implementation:

A hypothetical linear synthesis could commence from a readily available three-carbon starting material, such as 3-hydroxypropionaldehyde or its protected form. The synthesis would proceed through a series of functional group transformations and carbon-carbon bond formations.

Plausible Linear Synthetic Sequence:

Protection of a bifunctional starting material: Starting with a compound like 3-hydroxypropionaldehyde, the hydroxyl group would first be protected, for instance, as a silyl (B83357) ether (e.g., TBDMS ether), to prevent its interference in subsequent steps.

Chain extension: The protected aldehyde could then undergo a Wittig or Horner-Wadsworth-Emmons reaction with a suitable two-carbon phosphorane or phosphonate (B1237965) to introduce the remaining carbon atoms of the pentenone backbone.

Introduction of the methoxy (B1213986) group: The α-methoxy group could be introduced via α-halogenation of the resulting ketone followed by nucleophilic substitution with sodium methoxide.

Formation of the enone: The α,β-unsaturated system could be formed through various methods, such as selenoxide elimination or palladium-catalyzed dehydrogenation.

Deprotection: Finally, removal of the protecting group from the hydroxyl function would yield the target molecule, 1-Penten-3-one, 5-hydroxy-2-methoxy- (1).

Convergent Synthetic Routes and Optimization

For 1-Penten-3-one, 5-hydroxy-2-methoxy-, a convergent strategy would involve the synthesis of two main fragments: one containing the C1-C3 segment with the α-methoxy enone functionality, and another corresponding to the C4-C5 hydroxyethyl (B10761427) unit.

Plausible Convergent Synthetic Strategy:

Fragment A Synthesis (C1-C3): A potential precursor for the α-methoxy enone fragment could be a methoxy-substituted vinyl Grignard or vinyl lithium reagent. Alternatively, an α-methoxy-β,γ-unsaturated ketone could be isomerized to the corresponding α,β-unsaturated system. researchgate.net

Fragment B Synthesis (C4-C5): A suitable two-carbon fragment would be an electrophile such as a protected 2-hydroxyacetaldehyde or a related equivalent.

Fragment Coupling: The two fragments could be joined via a nucleophilic addition reaction. For instance, the vinylmetallic species of Fragment A could be added to the aldehyde of Fragment B. Subsequent oxidation of the resulting secondary alcohol to the ketone would furnish the target structure after deprotection.

The optimization of convergent routes involves maximizing the yield of the fragment coupling step and ensuring the efficient synthesis of each fragment.

Table 1: Comparison of Hypothetical Linear vs. Convergent Synthesis Yields

| Parameter | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Longest Linear Sequence | ~ 8 steps | ~ 5 steps |

| Hypothetical Overall Yield | 5-10% | 20-30% |

| Key Advantage | Conceptually simple | Higher overall yield, flexibility |

| Key Disadvantage | Lower overall yield | Requires synthesis of complex fragments |

Stereoselective and Enantioselective Synthesis

As 1-Penten-3-one, 5-hydroxy-2-methoxy- possesses a stereocenter at the C5 position (if the hydroxyl group is not part of a racemic mixture), controlling the stereochemistry during its synthesis is of paramount importance for accessing specific stereoisomers.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. wikipedia.org

In a synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy-, a chiral auxiliary could be employed during the formation of the C5 stereocenter. For example, a chiral auxiliary could be attached to a glyoxylate (B1226380) derivative, which would then react with a suitable nucleophile to establish the stereochemistry at the carbon bearing the hydroxyl group. Evans oxazolidinones are well-known chiral auxiliaries used in stereoselective aldol (B89426) reactions to create contiguous stereocenters. wikipedia.org

Hypothetical Application of a Chiral Auxiliary:

Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone) to a propionate (B1217596) derivative.

Enolization and subsequent reaction with a protected 2-methoxy-2-propenal.

Diastereoselective formation of the C4-C5 bond and the C5 hydroxyl group.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Oxygen Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov

For the synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy-, an asymmetric aldol reaction could be a key step. nih.govresearchgate.net A chiral organocatalyst, such as a proline derivative, or a metal complex with a chiral ligand could be used to catalyze the reaction between a suitable enolate precursor and an aldehyde, leading to the formation of the β-hydroxy ketone moiety with high enantioselectivity. nih.gov

Another critical step where asymmetric catalysis could be applied is in the reduction of a precursor diketone. A chiral catalyst could be used to selectively reduce one of the ketone functionalities to a hydroxyl group with high enantiomeric excess.

Table 2: Potential Asymmetric Catalytic Methods

| Reaction Type | Catalyst Type | Hypothetical Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric Aldol Reaction | Proline-based organocatalyst | >90% |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | >95% |

| Asymmetric Hydrosilylation | Chiral Copper or Titanium complex | >90% |

Diastereoselective Control in Synthetic Sequences

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the context of synthesizing analogs or more complex derivatives of 1-Penten-3-one, 5-hydroxy-2-methoxy-, diastereoselective reactions would be essential.

For instance, if a substituent were present at the C4 position, the reduction of the ketone at C3 would need to be diastereoselective. This can often be achieved through substrate control, where the existing stereocenter directs the approach of the reagent. For example, a directed reduction of the ketone, guided by the stereocenter at C5, could be achieved using a chelating reducing agent. The diastereoselective reduction of chiral α-ketoamides has been demonstrated using sodium borohydride (B1222165) in mixed solvent systems. rsc.org

Furthermore, in an aldol reaction to form the C4-C5 bond, the stereochemistry of the enolate and the reaction conditions can be tuned to favor the formation of either the syn or anti diastereomer. organic-chemistry.org

Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 1-Penten-3-one, 5-hydroxy-2-methoxy- scaffold, characterized by its vinyl ketone, α-methoxy substituent, and terminal hydroxyl group, can be approached through various advanced catalytic methods. These include organocatalytic, transition metal-catalyzed, and biocatalytic transformations, each offering unique advantages in terms of selectivity, reaction conditions, and substrate scope.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without relying on metal catalysts. mdpi.com For the synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy-, an organocatalytic aldol reaction represents a highly plausible and atom-economical approach. Proline, a simple amino acid, is a well-established bifunctional catalyst capable of activating both a ketone donor (via enamine formation) and an aldehyde acceptor (via hydrogen bonding). youtube.com

A hypothetical but mechanistically sound approach would involve the proline-catalyzed condensation between hydroxyacetone (B41140) (or a protected variant) and methoxyacetaldehyde (B81698). The secondary amine of proline would react with hydroxyacetone to form a nucleophilic enamine intermediate. youtube.com Simultaneously, the carboxylic acid moiety of proline would activate the methoxyacetaldehyde electrophile, facilitating a highly controlled C-C bond formation, followed by dehydration to yield the target α,β-unsaturated ketone. youtube.com The use of chiral primary amine-thiourea derivatives could also be explored, as these catalysts have proven effective in asymmetric Michael additions and can activate substrates through dual hydrogen bonding. mdpi.com

Table 1: Potential Organocatalytic Strategies for Synthesis This table is based on established organocatalytic principles and proposes hypothetical applications for the target molecule.

| Catalytic Approach | Proposed Reactants | Catalyst Example | Mechanistic Role of Catalyst |

| Aldol Condensation | Hydroxyacetone + Methoxyacetaldehyde | L-Proline | Forms a nucleophilic enamine with the ketone and activates the aldehyde via hydrogen bonding. youtube.com |

| Michael Addition | A suitable methoxy-containing nucleophile + an acryloyl acceptor | Chiral Thiourea Derivative | Activates the α,β-unsaturated system towards nucleophilic attack through double hydrogen bonding. mdpi.com |

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis provides robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of curcumin (B1669340) analogs and related structures has successfully employed various metals, including palladium and ruthenium. nih.govnih.gov

A potential strategy for assembling 1-Penten-3-one, 5-hydroxy-2-methoxy- is a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling. For instance, a Heck coupling could be envisioned between an organohalide like 2-bromo-5-hydroxypentan-3-one and methyl vinyl ether, catalyzed by a palladium complex to form the desired product. Alternatively, a Suzuki coupling could join a vinyl boronic acid derivative with a suitable α-methoxy-β-keto ester or halide. While the synthesis of metal complexes with curcumin itself is well-documented for therapeutic applications, these studies confirm the compatibility of the molecule's functional groups with transition metals like Palladium, Ruthenium, and Copper. nih.govnih.gov

Table 2: Potential Transition Metal-Catalyzed Strategies This table outlines hypothetical cross-coupling reactions based on standard methodologies.

| Reaction Type | Reactant 1 | Reactant 2 | Metal Catalyst | Key Bond Formation |

| Heck Coupling | 1-Iodo-1-methoxyethene | 3-Hydroxypropionaldehyde (protected) | Pd(OAc)₂ / Ligand | Formation of the C2-C3 bond |

| Suzuki Coupling | 1-Methoxyvinylboronic acid | 3-Bromo-1-hydroxypropan-2-one (protected) | Pd(PPh₃)₄ / Base | Formation of the C2-C3 bond |

| Carbonylative Coupling | Vinyl halide | Organometallic reagent | Pd or Rh catalyst / CO | Introduction of the C1 carbonyl group |

Biocatalytic Pathways (Enzymatic Synthesis)

Biocatalysis offers an exceptionally selective and environmentally benign route for chemical synthesis. The target compound, 1-Penten-3-one, 5-hydroxy-2-methoxy-, is structurally related to degradation products of curcumin. nih.govnih.gov Research has identified specific enzymes from microorganisms capable of cleaving the curcumin scaffold.

An enzyme named CurH, a curcuminoid hydrolase isolated from a Rhodococcus sp. soil bacterium, catalyzes the hydrolytic cleavage of the carbon-carbon bond in the β-diketone moiety of curcumin. nih.gov This enzymatic reaction yields two main fragments, demonstrating a biological pathway for breaking down a complex precursor into simpler ketones and carboxylic acids. nih.gov Similarly, the enzyme CurA, an NADPH-dependent reductase from Escherichia coli, is also involved in curcumin conversion. pnas.org While the major reported products of these enzymatic processes are compounds like ferulic acid and dehydrozingerone, the fundamental C-C bond cleavage mechanism is directly relevant. nih.gov The synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- could therefore be achieved by designing a modified curcuminoid precursor that, upon enzymatic cleavage, would yield the desired structure.

Table 3: Properties of Curcumin-Converting Enzymes

| Enzyme | Source Organism | Cofactor | Optimal pH | Optimal Temperature | Stability |

| CurA | Escherichia coli | NADPH pnas.org | 5.9 pnas.org | 35 °C pnas.org | Stable from 10-50 °C and pH 4.5-12.0. pnas.org |

| CurH | Rhodococcus sp. | None (Hydrolase) nih.gov | Not specified | 45 °C nih.gov | Stable from pH 4.0-11.0 and up to 45 °C. nih.gov |

Green Chemistry Principles in Synthetic Design and Implementation

Modern synthetic planning increasingly incorporates the principles of green chemistry to minimize environmental impact, reduce waste, and improve safety.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The biocatalytic pathways described above are inherently green as they operate in aqueous media under mild conditions of temperature and pH. nih.govpnas.org

For non-biocatalytic routes, alternative media can be considered. Ionic liquids (ILs)—salts with low melting points—offer negligible vapor pressure, high thermal stability, and can be tuned for specific solvation properties, making them attractive replacements for traditional solvents. Supercritical fluids, such as carbon dioxide (scCO₂), represent another green alternative. In its supercritical state, CO₂ is an excellent solvent for nonpolar molecules and allows for easy product separation by simple depressurization, leaving no solvent residue. While a specific synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- in these media is not documented, their application in related aldol condensations and transition metal catalysis is well-established, suggesting high potential for a greener synthesis.

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. Syntheses should be designed to maximize this efficiency, minimizing the generation of byproducts.

Table 4: Theoretical Atom Economy Comparison of Synthetic Routes This table provides a conceptual comparison and does not represent experimentally verified values for the target molecule.

| Synthetic Route | Type of Reaction | Major Byproduct(s) | Theoretical Atom Economy | Green Chemistry Alignment |

| Organocatalytic Aldol | Condensation | Water | Excellent | High (catalytic, low waste) |

| Wittig Reaction | Olefination | Triphenylphosphine oxide | Poor | Low (stoichiometric waste) |

| Suzuki Coupling | Cross-Coupling | Boronic acid waste, salts | Moderate | Moderate (catalytic but generates stoichiometric salts) |

| Enzymatic Cleavage | Hydrolysis | Water (as reactant) | Excellent | High (aqueous media, high selectivity) |

No Publicly Available Research Found for 1-Penten-3-one, 5-hydroxy-2-methoxy-

Following a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound "1-Penten-3-one, 5-hydroxy-2-methoxy-". This includes a lack of information regarding its synthesis, reactivity, or derivatization.

The search results did identify related, but structurally distinct, compounds such as:

1-Penten-3-one (also known as ethyl vinyl ketone), which does not possess the 5-hydroxy and 2-methoxy substituents. nih.govthegoodscentscompany.com

1-Penten-3-yne, 5-methoxy- , a compound featuring a carbon-carbon triple bond (alkyne) instead of a carbonyl group and lacking a hydroxyl group.

Other related molecules with different substitution patterns or core structures, such as various substituted benzaldehydes and pentenone derivatives. researchgate.netnih.govnih.govlookchem.comresearchgate.netchemrxiv.org

However, none of the available data pertains directly to the reactivity and derivatization chemistry of 1-Penten-3-one, 5-hydroxy-2-methoxy-. The absence of published findings for this specific molecule makes it impossible to construct the detailed and scientifically accurate article as requested in the provided outline. The required sections on transformations of the carbonyl moiety, reactions of the alkene functionality, and manipulations of the hydroxyl group cannot be addressed without available research data.

Therefore, the generation of an article focusing solely on the chemical properties and reactions of "1-Penten-3-one, 5-hydroxy-2-methoxy-" is not possible at this time due to the lack of source material in the public domain.

Reactivity and Derivatization Chemistry of 1 Penten 3 One, 5 Hydroxy 2 Methoxy

Manipulations of the Hydroxyl Group

Protection and Deprotection Strategies

The presence of a primary hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions during transformations targeting other parts of the molecule. libretexts.org The choice of protecting group is crucial and depends on the reaction conditions to be employed for subsequent steps.

Common strategies for the protection of the primary alcohol in 1-Penten-3-one, 5-hydroxy-2-methoxy- would involve the formation of ethers or esters. organic-chemistry.orgmasterorganicchemistry.com Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are particularly useful due to their ease of installation and removal under specific conditions. libretexts.orgmasterorganicchemistry.com The reaction would typically involve treating the alcohol with the corresponding silyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. chemistrysteps.com

Deprotection of silyl ethers is commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.org The stability of the silyl ether towards various reagents allows for a wide range of subsequent chemical manipulations. masterorganicchemistry.com

Another class of protecting groups applicable to the primary alcohol are benzyl (B1604629) ethers, which can be introduced using benzyl bromide in the presence of a base. Benzyl ethers are robust and can be removed under reductive conditions, for example, through catalytic hydrogenation, which would also reduce the carbon-carbon double bond of the enone system.

Ester protecting groups, such as acetates or benzoates, can also be employed. These are typically installed using the corresponding acyl chloride or anhydride. Deprotection is readily achieved by hydrolysis under either acidic or basic conditions.

Table 1: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride, Triethylamine | Tetrabutylammonium fluoride (TBAF), Acetic acid | Unstable to acid and fluoride |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride, Imidazole | TBAF, Acetic acid | More stable to acid than TMS |

| Benzyl (Bn) | Benzyl bromide, Sodium hydride | H₂, Pd/C | Stable to acid and base, removed by hydrogenolysis |

| Acetyl (Ac) | Acetic anhydride, Pyridine | Sodium hydroxide, Methanol | Unstable to acid and base |

Oxidation and Substitution Reactions

The primary alcohol of 1-Penten-3-one, 5-hydroxy-2-methoxy- can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. khanacademy.org Mild oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the corresponding aldehyde, 5-oxo-2-methoxy-1-penten-3-one. acs.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of the carboxylic acid, 4-methoxy-2-oxo-3-pentenoic acid. khanacademy.org The chemoselective oxidation of the primary alcohol in the presence of the enone functionality is well-documented for similar substrates. acs.orgnih.gov

Substitution reactions at the α-carbon of the enone are also feasible. These reactions typically proceed through an enol or enolate intermediate. wikipedia.org Halogenation, for instance, can be achieved by treating the compound with halogens like Br₂ or Cl₂ in an acidic medium. wikipedia.org This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack of the halogen on the electron-rich double bond of the enol. libretexts.org

The enone system is also susceptible to conjugate addition reactions (Michael addition). However, the electron-donating methoxy (B1213986) group at the α-position is expected to influence the electrophilicity of the β-carbon.

Reactions of the Methoxy Group: Dealkylation and Functional Group Interconversion

The methoxy group, being part of a vinyl ether system, is susceptible to hydrolysis under acidic conditions to yield a β-dicarbonyl compound. youtube.com This transformation can be a useful synthetic strategy to unmask a 1,3-dione functionality. The reaction proceeds via protonation of the double bond, followed by the attack of water and subsequent loss of methanol. youtube.com

Dealkylation of the methoxy group can also be achieved using stronger Lewis acids or under specific catalytic conditions. nih.gov For instance, certain metal complexes are known to catalyze the cleavage of alkyl aryl ethers, and similar principles could be applied here. acsgcipr.org The cleavage of the vinyl ether C-O bond can also be facilitated through radical-mediated pathways. nih.gov

Functional group interconversion of the methoxy group could potentially be achieved through nucleophilic aromatic substitution-like pathways if the system is appropriately activated, though this is less common for simple vinyl ethers.

Cascade and Tandem Reactions Utilizing the Compound as a Precursor

The multifunctional nature of 1-Penten-3-one, 5-hydroxy-2-methoxy- makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation. researchgate.net These reactions are highly efficient in building molecular complexity from simple starting materials. organic-chemistry.org

The presence of a nucleophilic hydroxyl group and an electrophilic enone system within the same molecule allows for intramolecular cyclization reactions. nih.govrsc.org Under basic conditions, deprotonation of the primary alcohol would generate an alkoxide that can undergo an intramolecular Michael addition to the β-carbon of the enone, leading to the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. The regioselectivity of this cyclization would depend on the relative stability of the resulting ring systems. For instance, a 5-exo-tet cyclization would lead to a five-membered ring, while a 6-endo-tet cyclization would result in a six-membered ring. Such intramolecular cyclizations of hydroxy-functionalized enones are known to be synthetically useful transformations. nih.govyoutube.com

1-Penten-3-one, 5-hydroxy-2-methoxy- can serve as a key component in multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. acsgcipr.orgacs.orgorganic-chemistry.org The enone functionality can participate as a Michael acceptor, while the hydroxyl group can act as a nucleophile. For example, in a reaction involving an amine and an isocyanide (an Ugi-type reaction), the different reactive sites of the molecule could be engaged to produce highly functionalized heterocyclic scaffolds. nih.govnih.govrug.nlorganic-chemistry.org The ability to generate significant structural diversity from readily available starting materials is a hallmark of MCRs. capes.gov.br

Mechanistic Studies of Key Transformations

The mechanisms of the reactions involving 1-Penten-3-one, 5-hydroxy-2-methoxy- are generally well-understood from studies on analogous systems.

α-Substitution: These reactions proceed via either an enol or an enolate intermediate. libretexts.orgyoutube.comlibretexts.org In acidic media, the ketone is protonated, followed by deprotonation at the α-carbon to form a neutral enol. The electron-rich enol then attacks an electrophile. libretexts.org In basic media, a base removes an α-proton to form a resonance-stabilized enolate anion, which is a potent nucleophile and reacts with electrophiles. libretexts.orgyoutube.com The presence of the α-methoxy group is expected to influence the regioselectivity of enolate formation.

Michael Addition: The conjugate addition of nucleophiles to the enone is a classic reaction. The mechanism involves the attack of a nucleophile at the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. The electron-donating nature of the α-methoxy group may decrease the rate of this reaction by reducing the electrophilicity of the β-carbon.

Intramolecular Cyclization: The mechanism of the intramolecular Michael addition would involve the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the β-carbon of the enone system to form a cyclic enolate. Subsequent protonation yields the cyclized product. nih.govrsc.org

Role of 1 Penten 3 One, 5 Hydroxy 2 Methoxy As a Synthetic Building Block

Strategic Utility in Retrosynthetic Analysis of Target Molecules

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of the strategic use of 1-Penten-3-one, 5-hydroxy-2-methoxy- in the retrosynthetic analysis of target molecules. Retrosynthetic analysis is a technique in which the synthesis of a target molecule is planned by working backward from the final product to simpler, commercially available starting materials. wikipedia.orgicj-e.orgresearchgate.net This process involves a series of "disconnections" of chemical bonds that correspond to known and reliable chemical reactions. icj-e.orgresearchgate.net

While the general principles of retrosynthesis are well-established, the specific application of 1-Penten-3-one, 5-hydroxy-2-methoxy- as a key building block in the synthesis of more complex structures is not documented in the available resources. The utility of a compound in retrosynthesis is determined by the unique combination of its functional groups and the potential for selective transformations. For a molecule like 1-Penten-3-one, 5-hydroxy-2-methoxy-, a synthetic chemist would typically consider disconnections based on the reactivity of its α,β-unsaturated ketone system, the primary alcohol, and the enol ether moiety.

Hypothetically, its structure suggests potential for use in several key bond-forming strategies, which are fundamental to retrosynthetic planning. These could include:

Michael Additions: The α,β-unsaturated ketone is a classic Michael acceptor, allowing for the formation of a carbon-carbon or carbon-heteroatom bond at the C4 position.

Aldol-type Condensations: The ketone functionality could react with various nucleophiles.

Alkylation/Acylation of the Hydroxyl Group: The primary alcohol could be a point for introducing further complexity.

Modification of the Enol Ether: This group could be hydrolyzed to a β-diketone system, offering another set of synthetic possibilities.

However, without concrete examples from published research, any detailed discussion of its application in the retrosynthetic analysis of specific target molecules would be speculative. The search for documented total syntheses or methodology studies that feature 1-Penten-3-one, 5-hydroxy-2-methoxy- as a key intermediate was unsuccessful. Therefore, no data tables or detailed research findings on its strategic utility in this context can be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. For 1-Penten-3-one, 5-hydroxy-2-methoxy-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the intricate network of covalent bonds and spatial relationships.

The structural elucidation of 1-Penten-3-one, 5-hydroxy-2-methoxy- begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the different protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-Penten-3-one, 5-hydroxy-2-methoxy- in CDCl₃ This table presents plausible chemical shifts based on the compound's structure. Actual experimental values may vary.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 128.5 | 5.90 | dd | 16.0, 1.5 |

| 5.65 | dd | 9.5, 1.5 | ||

| 2 | 155.0 | 6.80 | d | 10.0 |

| 3 | 198.5 | - | - | - |

| 4 | 45.0 | 2.80 | t | 6.5 |

| 5 | 58.0 | 3.90 | t | 6.5 |

| OCH₃ | 56.0 | 3.75 | s | - |

| OH | - | 2.50 | br s | - |

To build upon the 1D data, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 1-Penten-3-one, 5-hydroxy-2-methoxy-, COSY would show correlations between the vinylic protons on C1 and C2, as well as between the methylene (B1212753) protons on C4 and C5, confirming the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com This is crucial for assigning the protonated carbons in the molecule. For instance, the proton signal at approximately 3.75 ppm would correlate with the carbon signal around 56.0 ppm, confirming the methoxy (B1213986) group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com This technique is instrumental in piecing together the molecular skeleton. Key HMBC correlations for 1-Penten-3-one, 5-hydroxy-2-methoxy- would include:

The methoxy protons (δH ≈ 3.75) to the C2 carbon (δC ≈ 155.0).

The vinylic proton on C2 (δH ≈ 6.80) to the C3 carbonyl carbon (δC ≈ 198.5) and the C4 carbon (δC ≈ 45.0).

The methylene protons on C4 (δH ≈ 2.80) to the C3 carbonyl carbon and the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For example, a NOESY correlation between the methoxy protons and the vinylic proton on C2 would support a specific spatial arrangement around the C2-C3 bond.

In cases of significant signal overlap or complex coupling patterns, advanced NMR pulse sequences can be utilized. For instance, selective 1D NOE experiments could be used to irradiate specific proton signals, such as the methoxy group, to selectively observe spatial correlations to nearby protons with higher sensitivity and resolution than a 2D NOESY. Furthermore, techniques like 1,1-ADEQUATE could be employed to unambiguously establish C-C connectivities if HMBC data were insufficient to resolve ambiguities in the carbon skeleton.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, which is a critical step in the identification of an unknown compound. For 1-Penten-3-one, 5-hydroxy-2-methoxy-, the expected exact mass can be calculated.

Table 2: HRMS Data for 1-Penten-3-one, 5-hydroxy-2-methoxy-

| Formula | Calculated Exact Mass (m/z) | Ion |

| C₆H₁₀O₃ | 130.06299 | [M+H]⁺ |

| C₆H₉O₃Na | 152.04494 | [M+Na]⁺ |

Fragmentation Pattern Analysis for Structural Insights

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For 1-Penten-3-one, 5-hydroxy-2-methoxy-, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a vinyl group or the side chain containing the hydroxyl and methoxy groups.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule.

Loss of small neutral molecules: Such as water (H₂O) from the hydroxyl group or formaldehyde (B43269) (CH₂O) from the methoxy group.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique is invaluable for confirming proposed fragmentation pathways and for differentiating between isomers. By selecting the molecular ion of 1-Penten-3-one, 5-hydroxy-2-methoxy- ([M+H]⁺ at m/z 131.0705) and subjecting it to collision-induced dissociation (CID), a fragmentation tree can be constructed. This would allow for the sequential loss of functional groups to be mapped, providing definitive evidence for the proposed structure. For example, observing a neutral loss of 32 Da (methanol) would strongly support the presence of the methoxy group.

Scientific Data Unavilable for 1-Penten-3-one, 5-hydroxy-2-methoxy-

A comprehensive search of scientific databases and literature has revealed a significant lack of available research and analytical data for the chemical compound 1-Penten-3-one, 5-hydroxy-2-methoxy- . Consequently, the generation of a detailed scientific article focusing on its advanced spectroscopic and analytical characterization, as requested, cannot be fulfilled at this time.

The initial investigation sought to gather information on the infrared (IR), Raman, and X-ray crystallographic properties of the compound, as well as its behavior in chromatographic systems like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). However, no specific experimental data, research findings, or detailed characterization studies for 1-Penten-3-one, 5-hydroxy-2-methoxy- could be located in the public domain.

While information is available for the parent compound, 1-Penten-3-one , and other structurally related molecules, extrapolating this data to the specified derivative would be scientifically unsound. The presence of both a hydroxyl (-OH) group at the 5-position and a methoxy (-OCH3) group at the 2-position would significantly alter the molecule's chemical and physical properties, including its spectroscopic and chromatographic behavior. Therefore, using data from related but distinct compounds would lead to an inaccurate and misleading representation.

The absence of published research could indicate that 1-Penten-3-one, 5-hydroxy-2-methoxy- is a novel compound that has not yet been synthesized or characterized, or that it is a rare intermediate that has not been the subject of in-depth study.

Until peer-reviewed scientific literature detailing the synthesis and analysis of 1-Penten-3-one, 5-hydroxy-2-methoxy- becomes available, it is not possible to provide the requested detailed article with the required level of scientific accuracy and authority.

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The structural elucidation of novel or complex organic molecules like 1-Penten-3-one, 5-hydroxy-2-methoxy-, relies heavily on the coupling of separation and spectroscopic techniques. nih.gov These "hyphenated techniques" provide a powerful means to analyze complex mixtures, offering both separation of components and their individual structural identification. chemijournal.com The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are indispensable in modern analytical and organic chemistry. nih.govspringernature.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. chemijournal.com In this technique, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical "fingerprint" for the molecule.

For a compound like 1-Penten-3-one, 5-hydroxy-2-methoxy-, GC-MS analysis would provide critical information. The retention time (the time it takes for the compound to pass through the column) would give an indication of its volatility relative to other compounds. More importantly, the mass spectrum would reveal its molecular weight and fragmentation pattern, allowing for detailed structural characterization.

Hypothetical GC-MS Data for 1-Penten-3-one, 5-hydroxy-2-methoxy-

Table 1: Predicted GC-MS Fragmentation Data for 1-Penten-3-one, 5-hydroxy-2-methoxy-

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Origin of Fragment |

| 130 | [C6H10O3]+• | Molecular Ion (M+) |

| 115 | [C5H7O3]+ | Loss of methyl radical (•CH3) |

| 99 | [C5H7O2]+ | Loss of methoxy radical (•OCH3) |

| 87 | [C4H7O2]+ | Alpha-cleavage, loss of propyl group |

| 71 | [C4H7O]+ | Cleavage at the ether linkage |

| 57 | [C3H5O]+ | Alpha-cleavage, loss of hydroxy-methoxyethyl group |

| 43 | [C2H3O]+ | Acylium ion from cleavage next to carbonyl |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally unstable, LC-MS is the preferred hyphenated technique. ijsrtjournal.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The separated components are then introduced into the mass spectrometer. A key advantage of LC-MS is the use of "soft" ionization techniques, such as electrospray ionization (ESI), which often leave the molecular ion intact, providing a clear determination of the molecular weight. researchgate.net

The analysis of 1-Penten-3-one, 5-hydroxy-2-methoxy- by LC-MS would be particularly useful for confirming its molecular weight and for analyzing it within a complex mixture without the need for derivatization. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the molecular ion, providing detailed structural information similar to GC-MS but with greater control. nih.gov

Hypothetical LC-MS Data for 1-Penten-3-one, 5-hydroxy-2-methoxy-

In a typical LC-MS experiment using a soft ionization technique like ESI, the primary ion observed would be the protonated molecule [M+H]+.

Table 2: Predicted LC-MS Data for 1-Penten-3-one, 5-hydroxy-2-methoxy-

| Technique | Parameter | Predicted Value |

| LC | Retention Time | Dependent on column and mobile phase conditions |

| MS (ESI+) | Protonated Molecule [M+H]+ | m/z 131 |

| MS/MS of m/z 131 | Major Fragment Ions | m/z 113 (loss of H2O), m/z 99 (loss of CH3OH), m/z 85, m/z 57 |

The combination of retention data and mass spectral information from these hyphenated techniques provides a comprehensive and definitive characterization of a compound's structure.

Future Directions in Research on 1 Penten 3 One, 5 Hydroxy 2 Methoxy

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- would benefit from adhering to these principles. A key area of investigation will be the development of synthetic pathways that utilize renewable feedstocks, moving away from traditional petroleum-based starting materials. researchgate.net The exploration of biomass-derived precursors could offer a more environmentally benign route to this compound.

Furthermore, the implementation of catalytic methods, particularly those employing earth-abundant metals or organocatalysts, will be crucial. These approaches often lead to higher atom economy, reduced waste, and milder reaction conditions compared to stoichiometric reagents. Research could focus on tandem or one-pot reactions that construct the carbon skeleton and install the requisite functional groups in a single, efficient operation. The goal would be to create a process that is not only scientifically elegant but also economically viable and environmentally responsible. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Research Focus |

| Biomass-Derived Feedstocks | Reduced carbon footprint, use of renewable resources. | Identification of suitable biomass precursors and efficient conversion pathways. |

| Homogeneous Catalysis | High selectivity and activity, mild reaction conditions. | Development of novel catalysts, catalyst recycling strategies. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, suitability for continuous processes. | Design of robust and selective solid-supported catalysts. |

| Organocatalysis | Avoidance of toxic metals, often milder reaction conditions. | Discovery of new organocatalysts for key bond-forming reactions. |

Exploration of Underutilized Reactivity Modes

The unique combination of functional groups in 1-Penten-3-one, 5-hydroxy-2-methoxy- offers a plethora of reactive sites. While the individual reactivity of enones, alcohols, and vinyl ethers is well-established, future research should focus on exploring less common or previously unexploited reaction pathways. This could involve investigating the interplay between the different functional groups to achieve novel transformations.

For instance, the enone moiety can participate in a variety of conjugate additions, cycloadditions, and pericyclic reactions. Research could delve into asymmetric transformations to control the stereochemistry of the products, a critical aspect in the synthesis of chiral molecules. The hydroxyl group can be used to direct reactions or as a handle for further functionalization. The methoxy (B1213986) group, an electron-donating group, can influence the reactivity of the double bond and the carbonyl group.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and efficiency. mdpi.com The integration of the synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- with flow chemistry platforms could enable the on-demand production of this compound with high purity and reproducibility. researchgate.netnih.gov

Automated synthesis platforms, which combine robotics with chemical reactors, can be employed to rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic routes. unimi.it This high-throughput experimentation can facilitate the discovery of novel reaction conditions or catalysts for the synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- and its derivatives. The ability to perform reactions under high pressure and temperature in a controlled manner within a flow reactor can also unlock new reaction pathways that are not accessible under standard batch conditions. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research. The application of advanced computational modeling, such as density functional theory (DFT), can provide deep insights into the electronic structure and reactivity of 1-Penten-3-one, 5-hydroxy-2-methoxy-. These theoretical calculations can be used to predict the outcomes of reactions, elucidate reaction mechanisms, and design novel catalysts with enhanced selectivity and activity.

By modeling the transition states of potential reactions, researchers can identify the most favorable reaction pathways and design experiments to favor the desired products. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. Furthermore, computational screening of virtual libraries of catalysts can accelerate the discovery of new and improved catalytic systems for the synthesis of this compound.

Discovery of New Applications as a Versatile Synthetic Intermediate

The multifunctional nature of 1-Penten-3-one, 5-hydroxy-2-methoxy- makes it an attractive building block for the synthesis of more complex molecules. Future research should aim to uncover new applications for this compound as a versatile synthetic intermediate in the preparation of natural products, pharmaceuticals, and advanced materials.

The enone functionality is a common feature in many biologically active molecules, and the hydroxyl and methoxy groups provide handles for further chemical modifications. rsc.org For example, this compound could serve as a key precursor in the synthesis of cyclopentanoid natural products or other complex carbocyclic and heterocyclic systems. Its potential as a monomer in polymerization reactions to create novel functional polymers could also be explored. The discovery of new applications will be driven by a deeper understanding of its reactivity and the development of efficient methods for its incorporation into larger molecular frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.